(3-Fluorooxetan-3-yl)methanamine

CAS No.: 883311-82-8

Cat. No.: VC3380120

Molecular Formula: C4H8FNO

Molecular Weight: 105.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883311-82-8 |

|---|---|

| Molecular Formula | C4H8FNO |

| Molecular Weight | 105.11 g/mol |

| IUPAC Name | (3-fluorooxetan-3-yl)methanamine |

| Standard InChI | InChI=1S/C4H8FNO/c5-4(1-6)2-7-3-4/h1-3,6H2 |

| Standard InChI Key | CKOHQNWYAGJORO-UHFFFAOYSA-N |

| SMILES | C1C(CO1)(CN)F |

| Canonical SMILES | C1C(CO1)(CN)F |

Introduction

Chemical Structure and Identity

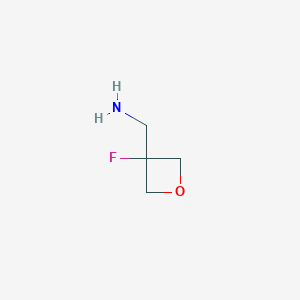

(3-Fluorooxetan-3-yl)methanamine consists of a four-membered oxetane ring with a fluorine atom and an aminomethyl group both attached to the carbon at position 3. This structural arrangement creates a compound with distinct chemical properties and reactivity profiles.

Chemical Identifiers

The compound can be identified through various standard chemical notations and identifiers, which are essential for its proper classification in chemical databases and literature.

| Identifier | Value |

|---|---|

| Chemical Formula | C₄H₈FNO |

| Molecular Weight | 105.11 g/mol |

| CAS Number | 883311-82-8 |

| IUPAC Name | (3-fluorooxetan-3-yl)methanamine |

| InChI | InChI=1S/C4H8FNO/c5-4(1-6)2-7-3-4/h1-3,6H2 |

| InChI Key | CKOHQNWYAGJORO-UHFFFAOYSA-N |

| SMILES | C1C(CO1)(CN)F |

The compound has several synonyms in scientific literature, including 3-aminomethyl-3-fluorooxetane, 3-fluoro-3-aminomethyloxetane, and 3-(aminomethyl)-3-fluorooxetane .

Structural Features

The structure of (3-fluorooxetan-3-yl)methanamine includes several notable features:

-

A four-membered oxetane ring, which creates ring strain and contributes to the compound's reactivity

-

A fluorine substituent at position 3, which influences the electronic properties and lipophilicity

-

A primary amine group attached via a methylene bridge, providing a site for nucleophilic reactions

-

A quaternary carbon center at position 3 of the oxetane ring

This combination of features creates a molecule with unique spatial and electronic properties that may be valuable in medicinal chemistry and other applications.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that determine its behavior in various applications and reactions.

| Property | Value |

|---|---|

| Physical State | Liquid |

| Appearance | Not fully characterized in available sources |

| Storage Recommendations | Store in a cool, dry place |

| Transport Classification | Not classified as hazardous material for transport |

| Specification | Value |

|---|---|

| Minimum Purity | 95% |

| Recommended Storage | Long-term storage in a cool, dry place |

| Safety Classification | Not classified as hazardous material for transport |

| Primary Use | Research and development |

These specifications are important considerations for researchers planning to use this compound in their work .

Related Compounds and Context

Understanding (3-fluorooxetan-3-yl)methanamine in the context of related compounds provides valuable insights into its potential applications and properties.

Structural Variants

Several structural variants of (3-fluorooxetan-3-yl)methanamine exist with modified functionality, including:

-

(3-Fluoro-oxetan-3-ylmethyl)methylamine (C₅H₁₀FNO, MW: 119.14 g/mol) - a methylated derivative with potentially different pharmacological properties

These variants demonstrate how subtle structural modifications can be introduced to tune properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume